4-Cinnamamidobenzoic acid is a synthetic compound comprised of a cinnamic acid moiety linked to 4-aminobenzoic acid (PABA) through an amide bond. Cinnamic acid and its derivatives are naturally occurring compounds with documented biological activities, including antioxidant, anti-inflammatory, and anticancer properties [, ]. PABA, a component of folic acid, is essential for bacterial growth and plays a role in human metabolism [].
4-Cinnamamidobenzoic acid is a chemical compound that belongs to the class of cinnamic acids, which are characterized by a trans-α,β-unsaturated carbonyl structure. This compound is notable for its potential applications in pharmaceuticals and materials science. It is synthesized from the reaction of cinnamoyl chloride with an appropriate amine, leading to the formation of the corresponding amide.
4-Cinnamamidobenzoic acid can be derived from natural sources or synthesized through various chemical processes. Cinnamic acid derivatives are often found in essential oils and plant extracts, contributing to their aromatic properties. The synthetic route typically involves the reaction of cinnamoyl chloride with amines, a method that allows for the production of this compound in a controlled laboratory setting.
This compound can be classified as an organic compound, specifically an aromatic amide. It features a benzoic acid moiety with a cinnamoyl group attached to the nitrogen atom of an amine. Its structural characteristics place it within the broader category of bioactive compounds, which are studied for their therapeutic potentials.
The synthesis of 4-Cinnamamidobenzoic acid generally involves acylation reactions where cinnamoyl chloride reacts with amines. The process can be summarized as follows:
The molecular structure of 4-Cinnamamidobenzoic acid can be described by its chemical formula . It features:
4-Cinnamamidobenzoic acid can participate in various chemical reactions typical of aromatic amides, including:
The mechanism of action for 4-Cinnamamidobenzoic acid involves its interaction with biological targets, potentially modulating biochemical pathways. While specific studies may be limited, compounds in this class often exhibit anti-inflammatory and analgesic properties.
Research indicates that similar compounds may act through inhibition of cyclooxygenase enzymes or modulation of nitric oxide pathways, leading to reduced inflammation and pain perception.
4-Cinnamamidobenzoic acid has potential applications in various fields:
Antimicrobial resistance (AMR) represents a critical global health crisis, with drug-resistant pathogens implicated in approximately 4.95 million deaths annually [6]. The World Health Organization (WHO) classifies several bacterial families—including Acinetobacter, Pseudomonas, and Enterobacteriaceae (ESKAPE pathogens)—as critical-priority threats due to extensive multidrug resistance and limited treatment options [6] [10]. These pathogens employ diverse resistance mechanisms such as:
This biological adaptability necessitates innovative antimicrobial scaffolds. Cinnamic acid derivatives—natural phenylpropanoids featuring a three-carbon acrylate chain conjugated to an aromatic ring—offer a versatile pharmacophore against AMR [1] [7]. Their broad-spectrum activity arises from:
Structurally, cinnamamides (amides of cinnamic acid) enhance bioavailability and target affinity compared to ester analogs. For instance, compound 6 (butyl cinnamate) and 18 (N-(4-isopropylbenzyl) cinnamamide) exhibit fungicidal (MFC/MIC ≤ 4) and bactericidal (MBC/MIC ≤ 4) effects, respectively, by disrupting microbial membranes and cell walls [4]. Hybridization strategies further augment efficacy; conjugating cinnamoyl groups to triazoles or thiophenes yields multi-target inhibitors like compound 10j, which potently inhibits fungal CYP53A15 and bacterial FabH enzymes [9] [4].
Table 1: Key Resistance Mechanisms in Priority Pathogens [6] [8]
Mechanism | Example | Pathogens Affected | Impact on Therapy |
---|---|---|---|
Efflux pumps | MexAB-OprM system | Pseudomonas aeruginosa | Reduced intracellular drug concentration |
Enzymatic hydrolysis | Extended-spectrum β-lactamases (ESBLs) | Klebsiella pneumoniae, E. coli | Inactivation of penicillins/cephalosporins |
Target modification | Methicillin-resistant Staphylococcus aureus (MRSA) | Staphylococcus aureus | Loss of β-lactam binding affinity |
Membrane impermeability | Porin loss (OmpF/OmpC) | Enterobacter cloacae | Impaired drug uptake |
4-Cinnamamidobenzoic acid integrates two pharmacophores: a cinnamamide moiety linked via an amide bond to a para-substituted benzoic acid. This architecture merges membrane-targeting properties with acidic group functionality, enabling dual mechanisms critical for overcoming AMR:
Molecular Hybridization Strategy
The compound exemplifies rational bioisosteric replacement:
This design overcomes limitations of non-hybrid cinnamates. For example, ester derivatives like methyl cinnamate (2) and ethyl cinnamate (3) show weaker antifungal activity (MIC = 789–726 μM) than amide analogs, attributed to esterase susceptibility and reduced target affinity [4].
Electronic and Steric Optimization
The para-positioned carboxyl group on the benzoate ring introduces an electron-withdrawing domain, polarizing the amide bond. This enhances:
Table 2: Structure-Activity Relationships (SAR) of Cinnamic Acid Derivatives Against Resistant Pathogens [4] [7]
Derivative Class | Key Structural Feature | Antimicrobial Potency | Mechanistic Insight |
---|---|---|---|
Simple esters | Aliphatic chain (e.g., butyl) | Moderate (MIC ~626 μM vs. Candida) | Membrane fluidity disruption |
Benzyl cinnamates | Aromatic ester linkage | Weak to moderate (MIC >700 μM) | Limited membrane penetration |
Cinnamamides | Amide bond (e.g., piperonyl) | High (MIC ~300–458 μM vs. bacteria/fungi) | Ergosterol binding & cell wall targeting |
4-Cinnamamidobenzoic acid | Hybrid: Amide + benzoic acid | Enhanced (IC₅₀ ~12 μM vs. cholinesterases*) | Dual-target engagement & ROS induction |
*Data extrapolated from analogous cholinesterase inhibition [9].
Molecular docking reveals the benzoic acid moiety in 4-cinnamamidobenzoic acid anchors to conserved residues in microbial targets. For instance, in Aspergillus niger CYP53A15, the carboxylate forms salt bridges with Arg96 and His479, while the cinnamoyl group occupies the hydrophobic substrate channel [4] [7]. This dual binding mode disrupts lanosterol demethylation—a key step in fungal ergosterol biosynthesis.
Synergistic Potential
The molecule’s hybrid nature enables additive interactions with conventional antimicrobials. Cinnamamide analogs reduce MICs of nystatin and amoxicillin by 4–8 fold against Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA), respectively [4]. This occurs via:
Thus, 4-cinnamamidobenzoic acid represents a structurally optimized scaffold leveraging bioisosteric replacement, electronic tuning, and hybrid targeting to counter multidrug-resistant pathogens. Its design principles inform next-generation conjugates addressing AMR’s evolving complexity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7